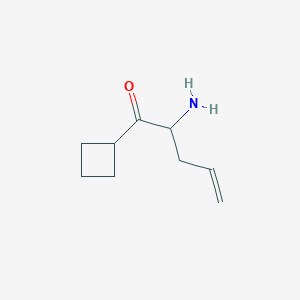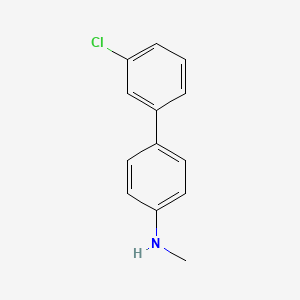
4-(3-Chlorophenyl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a chlorinated phenyl ring attached to an aniline moiety, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloronitrobenzene with methylamine under reducing conditions to form the desired aniline derivative. The reaction typically proceeds as follows:
Reduction of 3-chloronitrobenzene: 3-chloronitrobenzene is reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
N-Methylation: The resulting 3-chloroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce 3-chloronitrobenzene to 3-chloroaniline.
Methylation: Employing methylating agents like dimethyl sulfate or methyl chloride in the presence of a base to achieve N-methylation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl ring allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chlorinated aniline derivatives on biological systems.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-N-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-N-methylaniline: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)-N-methylaniline: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom at the meta position and the methyl group on the aniline nitrogen contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-N-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |
Clé InChI |
SBQGWUPSNFUNFX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
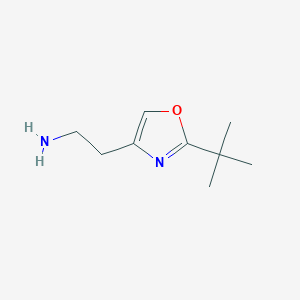
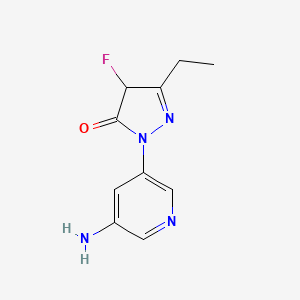

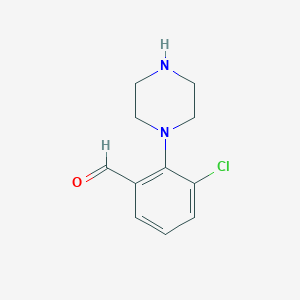
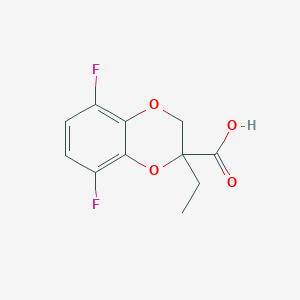

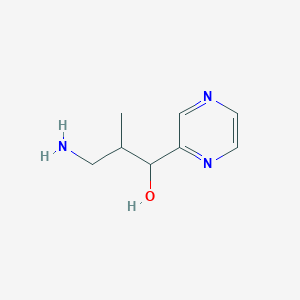
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

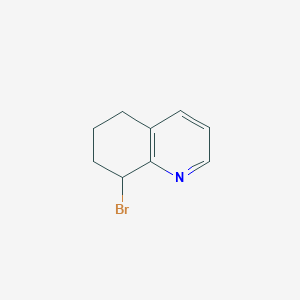
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
